(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
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Overview
Description
5-{4-chloro-3-nitrobenzylidene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 5-{4-chloro-3-nitrobenzylidene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-chloro-3-nitrobenzaldehyde reacts with 2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2,5-disubstituted-4-thiazolidinones
- 3-chloro-4-fluorophenyl imino derivatives
What sets 5-{4-chloro-3-nitrobenzylidene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C16H9ClFN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-12-6-1-9(7-13(12)21(23)24)8-14-15(22)20-16(25-14)19-11-4-2-10(18)3-5-11/h1-8H,(H,19,20,22)/b14-8- |
InChI Key |
PWBQFERDVGNGGR-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2)F |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)F |
Origin of Product |
United States |
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